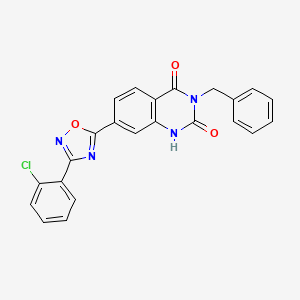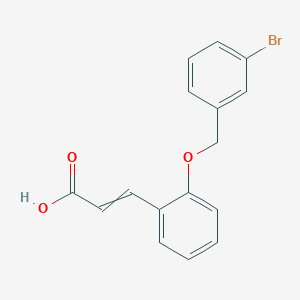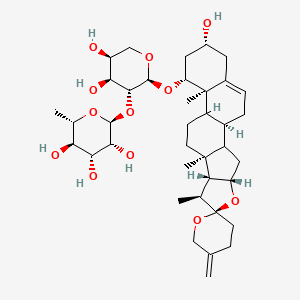
1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-3-[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group and a tetrahydroquinazolinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through a halogenation reaction.
Quinazolinone Formation: The intermediate is then reacted with isopropylamine and a suitable carbonyl source to form the quinazolinone ring.
Final Coupling: The quinazolinone intermediate is coupled with an isocyanate derivative to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the quinazolinone ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the fluorophenyl group.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-3-[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the quinazolinone moiety may modulate biological activity through interactions with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 2-Fluorophenylurea
- 2-Fluoroamphetamine
- 2-Fluorobenzoic acid
Comparison: 1-(2-fluorophenyl)-3-[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is unique due to its combination of a fluorophenyl group and a tetrahydroquinazolinylidene moiety This structural arrangement imparts distinct chemical and biological properties, setting it apart from other fluorophenyl derivatives
Propriétés
Formule moléculaire |
C18H17FN4O2 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17FN4O2/c1-11(2)23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-11H,1-2H3,(H2,20,22,24) |
Clé InChI |
ZBGPVILCXBMZCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106581.png)


![N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106601.png)
![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14106605.png)
![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14106608.png)
![N-(2-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14106614.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14106622.png)
![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B14106626.png)

![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106644.png)
![2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106651.png)
